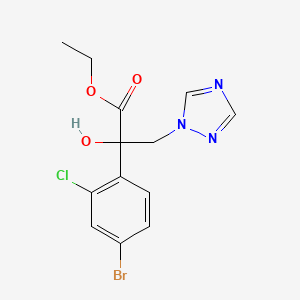

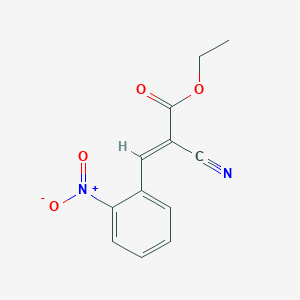

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as ETBCT, is a synthetic compound with potential biological applications. This molecule belongs to the class of triazole-containing compounds and has been extensively studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Polymorphism in Pharmaceutical Compounds

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical factor in pharmaceutical science, affecting the drug's physical and chemical properties, including its stability, solubility, and bioavailability. A study by Vogt et al. (2013) investigated two polymorphic forms of a structurally related investigational pharmaceutical compound. The research utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of solid-state analysis in understanding and controlling the properties of pharmaceutical substances (Vogt, Williams, Johnson, & Copley, 2013).

Corrosion Inhibition

Corrosion inhibition is vital in extending the lifespan of metals in various industrial applications. A study by Alaoui et al. (2018) explored the efficacy of triazepines carboxylate substituted compounds as acid corrosion inhibitors for mild steel. The research demonstrated that these compounds act as excellent inhibitors, providing insights into the potential application of related compounds in protecting metals from corrosive environments (Alaoui, Touir, Galai, Serrar, Ouakki, Kaya, Tüzün, Boukhris, Touhami, & El Kacimi, 2018).

Catalytic and Electrochemical Applications

Catalysis and electrochemistry are crucial in developing sustainable chemical processes. Research by Esteves et al. (2005) on the electroreductive radical cyclization of certain bromo-propanoates highlights the role of catalysis in synthesizing complex organic molecules. The study provides a foundation for using similar compounds in catalytic reactions to achieve specific organic transformations (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).

Polymer-supported Catalytic Systems

The development of polymer-supported catalytic systems is an emerging area of research with applications in various chemical reactions. A study by Sivakumar & Phani (2011) introduced a polymer-supported system that immobilizes both the metal particle catalyst and the reagent, showcasing the versatility of polymer supports in catalytic applications (Sivakumar & Phani, 2011).

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOHENLKISISML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

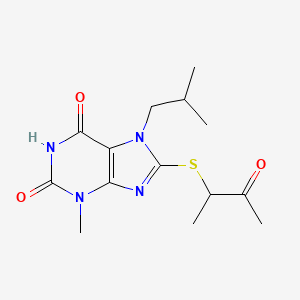

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)

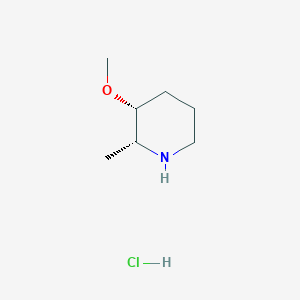

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)